Demecolcine-d3
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Overview
Description
Demecolcine-d3 is a biochemical used for proteomics research . It is closely related to the natural alkaloid colchicine, with the replacement of the acetyl group on the amino moiety with methyl .
Synthesis Analysis
The synthesis of Demecolcine-d3 involves a process conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing . The process was coupled with an integrated continuous crystallization .
Molecular Structure Analysis
The molecular formula of Demecolcine-d3 is C21H22D3NO5, and its molecular weight is 374.45 .
Chemical Reactions Analysis
Demecolcine-d3 is involved in the long-term stability of several vitamin D3 metabolites after 1 and 3 months of storage at −20 °C . Five vitamin D3 metabolites were examined after derivatization with seven different derivatization reagents .
Physical And Chemical Properties Analysis
Scientific Research Applications
Demecolcine in Porcine Oocyte Enucleation : Treatment of porcine oocytes with demecolcine increases the level of maturation-promoting factor (MPF) and alters the distribution of cyclin B1, improving the developmental potential of SCNT embryos (Suo Li et al., 2014).
Application in Sheep Oocytes : Demecolcine has shown potential in inducing enucleation of sheep meiotically maturing oocytes, aiding in nuclear transfer research (J. Hou et al., 2006).
Use in Bovine Oocyte Enucleation : Demecolcine assists in the enucleation of bovine oocytes by inducing membrane protrusion formation. This has implications for cloning and embryo development in cattle (N. Z. Saraiva et al., 2009; Xiang Chen Li et al., 2007).
Effects on Cell Apoptosis : In addition to its role in nuclear transfer, demecolcine has been studied for its apoptotic effects on cells, as seen in V79 cells, which may have broader implications in cancer research and therapy (K. Fujikawa-yamamoto et al., 1994).
Improving Embryonic Development in SCNT : Combined treatments using demecolcine with other agents like 6-dimethylaminopurine (6-DMAP) have been shown to improve the developmental competence of SCNT embryos in pigs (Joohyeong Lee et al., 2018).
Application in Mouse and Goat Oocytes : Demecolcine has also been used in mouse and goat oocyte enucleation, supporting the versatility of this compound in different species for reproductive and genetic research (N. Costa-Borges et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(7S)-1,2,3,10-tetramethoxy-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-VSLDJYOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Demecolcine-d3 |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.